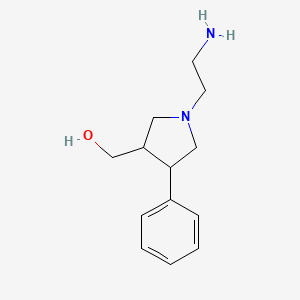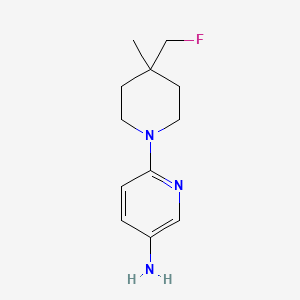![molecular formula C7H10ClN5 B1491173 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide CAS No. 2098132-11-5](/img/structure/B1491173.png)
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide
Vue d'ensemble
Description
The compound “3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide” belongs to a class of compounds known as imidazopyrazines . These are polycyclic aromatic compounds containing an imidazole ring fused to a pyrazine ring . Imidazopyrazines have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Applications De Recherche Scientifique
Synthesis and Chemiluminescent Properties
Synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones A series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones were synthesized from 2-amino-3,5-dibromopyrazine. The synthesis strategy facilitated regiospecific incorporation of carboxyalkyl linkers on the nucleus, essential for bioconjugation. These compounds exhibited 'pseudo-flash' chemiluminescence initiated by peroxymonocarbonate, an electrophilic oxidant (Adamczyk et al., 2003).
Green Synthesis and Antimicrobial Activity
Novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives The article presented the green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives using microwave irradiation. These compounds, synthesized from 2-iodopyrazine, showed significant antimicrobial activity, underlining their potential in medical applications (Jyothi & Madhavi, 2019).
Advanced Synthesis Techniques
Development of an Industrial Process for 3-Aminoimidazo[1,2-a]pyrazines This paper discussed the scale-up process of the Groebke–Blackburn–Bienaymé multicomponent reaction, leading to the rapid and efficient preparation of 3-aminoimidazo[1,2-a]pyrazines. The process achieved high yield and purity, showcasing the compound's importance in drug discovery (Baenziger, Durantie, & Mathes, 2017).
Mécanisme D'action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of compounds with a similar pyrrolopyrazine scaffold .
Analyse Biochimique
Biochemical Properties
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit kinase inhibitory activity, which is essential in regulating cell signaling pathways. Additionally, it interacts with microbial enzymes, leading to its antimicrobial properties . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical processes within the target organisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Furthermore, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of kinase enzymes, which play a pivotal role in cell signaling pathways . By binding to the active sites of these enzymes, the compound prevents their activation and subsequent phosphorylation of target proteins. This inhibition disrupts downstream signaling events, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and consistent modulation of gene expression . These findings suggest that the compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antimicrobial and anti-inflammatory activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or exhibit altered biological activity . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of the compound, while conjugation reactions with glutathione or glucuronic acid facilitate its excretion . These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, binding to plasma proteins influences its bioavailability and tissue distribution . These factors play a critical role in determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its biological activity . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5/c8-5-3-11-6-4-12(7(9)10)1-2-13(5)6/h3H,1-2,4H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBVICXFTJIPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



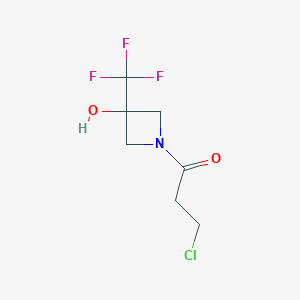
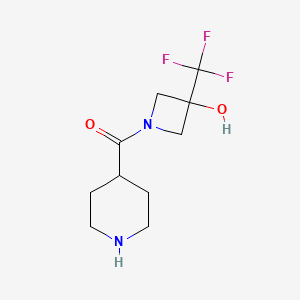

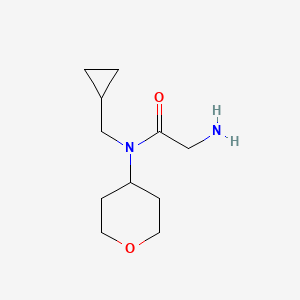
![3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1491098.png)
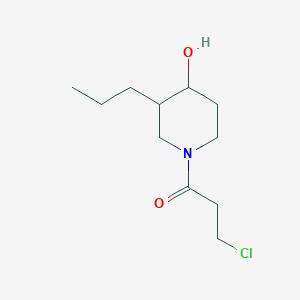
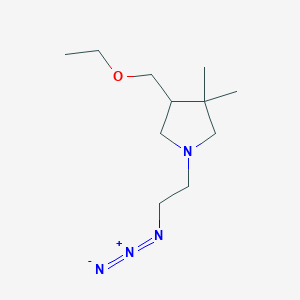
![2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491103.png)
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491104.png)
